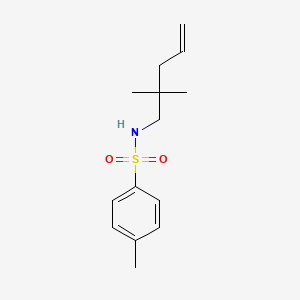
Benzenesulfonamide, N-(2,2-dimethyl-4-pentenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2,2-dimethyl-4-pentenyl)-4-methyl- is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with a substituted alkyl chain, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2,2-dimethyl-4-pentenyl)-4-methyl- typically involves the sulfonation of a benzene derivative followed by the introduction of the N-(2,2-dimethyl-4-pentenyl)-4-methyl- group. Common reagents for sulfonation include sulfuric acid or chlorosulfonic acid. The alkylation step may involve the use of alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2,2-dimethyl-4-pentenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions may occur at the sulfonamide nitrogen or the alkyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other electrophiles under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzenesulfonamide, N-(2,2-dimethyl-4-pentenyl)-4-methyl- may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible development as a pharmaceutical agent, particularly in antimicrobial or anticancer research.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for Benzenesulfonamide, N-(2,2-dimethyl-4-pentenyl)-4-methyl- would depend on its specific biological target. Sulfonamides typically inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition. The molecular targets could include enzymes involved in folate synthesis or other metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, known for its antimicrobial properties.
N-(2,2-dimethyl-4-pentenyl)-4-methyl-benzenesulfonamide: A closely related compound with similar structural features.
Uniqueness
Benzenesulfonamide, N-(2,2-dimethyl-4-pentenyl)-4-methyl- may exhibit unique properties due to the specific substitution pattern on the alkyl chain, potentially leading to distinct biological activities or chemical reactivity.
Properties
CAS No. |
95106-72-2 |
|---|---|
Molecular Formula |
C14H21NO2S |
Molecular Weight |
267.39 g/mol |
IUPAC Name |
N-(2,2-dimethylpent-4-enyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H21NO2S/c1-5-10-14(3,4)11-15-18(16,17)13-8-6-12(2)7-9-13/h5-9,15H,1,10-11H2,2-4H3 |
InChI Key |
BOIHBDKGAOJPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















